molecular formula C18H18F3N5O2 B2826819 2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1903764-60-2

2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No.: B2826819
CAS No.: 1903764-60-2
M. Wt: 393.37
InChI Key: RJJOXUGSWOEJDT-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolo[3,4-d]pyrimidine core, which is a fused bicyclic structure, and is substituted with a morpholino group, a trifluoromethylphenyl group, and a carboxamide group. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the morpholino group, the trifluoromethylphenyl group, and the carboxamide group through various chemical reactions. Key steps may include:

    Cyclization Reactions: Formation of the pyrrolo[3,4-d]pyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the trifluoromethylphenyl group via nucleophilic aromatic substitution.

    Amidation Reactions: Formation of the carboxamide group through amidation reactions using suitable amine and carboxylic acid derivatives.

    Morpholine Introduction: Incorporation of the morpholino group through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Hydrolysis: The carboxamide group can undergo hydrolysis to yield corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition, receptor binding, and modulation of cellular pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to modulation of biological processes. The exact mechanism depends on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-d]pyrimidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of 2-(morpholin-4-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

2-morpholin-4-yl-N-[4-(trifluoromethyl)phenyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N5O2/c19-18(20,21)13-1-3-14(4-2-13)23-17(27)26-10-12-9-22-16(24-15(12)11-26)25-5-7-28-8-6-25/h1-4,9H,5-8,10-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJOXUGSWOEJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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